Clindamycin palmitate

Description

Properties

IUPAC Name |

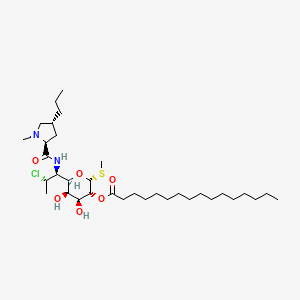

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSKUZDIHNKWLV-PRUAPSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190134 | |

| Record name | Clindamycin palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36688-78-5 | |

| Record name | Clindamycin palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36688-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clindamycin palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clindamycin palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINDAMYCIN PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Clindamycin Palmitate Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177) palmitate hydrochloride is a semi-synthetic lincosamide antibiotic, a prodrug of clindamycin. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the determination of its key properties and a summary of its synthesis are presented. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identification

Clindamycin palmitate hydrochloride is the hydrochloride salt of the palmitate ester of clindamycin. The chemical name is Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride.[1] The esterification at the 2-hydroxyl group of the sugar moiety masks the bitter taste of the parent drug, clindamycin, making it suitable for pediatric oral formulations.

Caption: Chemical structure of this compound hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₄Cl₂N₂O₆S | [2] |

| Molecular Weight | 699.85 g/mol | [2] |

| Appearance | White to off-white amorphous powder | [3] |

| Melting Point | 141-143 °C | [4] |

| pKa | 7.6 | [1] |

| Solubility in Water | 100 mg/mL (at 25°C) | [2][5] |

| Solubility in Ethanol | 100 mg/mL (at 25°C) | [2][5] |

| Solubility in DMSO | 100 mg/mL (at 25°C) | [2][5] |

Mechanism of Action and Prodrug Hydrolysis

This compound hydrochloride itself is inactive in vitro. Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract by esterases to yield the active parent drug, clindamycin.

Caption: In vivo hydrolysis of this compound hydrochloride.

The active clindamycin then exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, thereby inhibiting bacterial protein production and leading to a bacteriostatic effect.

Caption: Mechanism of action of active clindamycin.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves the esterification of clindamycin hydrochloride with palmitoyl (B13399708) chloride. A general workflow is outlined below.

Caption: General workflow for the synthesis of this compound hydrochloride.[6][7]

Detailed Methodology:

-

Protection of Hydroxyl Groups: Clindamycin hydrochloride is dissolved in acetone. p-Toluenesulfonic acid and 2,2-dimethoxypropane are added, and the mixture is reacted at 38°C for 4 hours. The solution is then cooled to 0°C and allowed to stand for 24 hours. The resulting precipitate of isopropylidene clindamycin hydrochloride is collected by suction filtration.[6]

-

Esterification: The protected clindamycin is dissolved in chloroform and cooled to below 0°C. Palmitoyl chloride is added, followed by the dropwise addition of an acid scavenger such as triethylamine, while maintaining the temperature below 20°C. The reaction is then stirred at a slightly elevated temperature (20-40°C) for several hours to ensure completion.[7]

-

Deprotection and Purification: The protective isopropylidene group is removed by acidic hydrolysis. The resulting crude this compound hydrochloride is then purified through a series of washing and extraction steps, followed by recrystallization from a suitable solvent to yield the final high-purity product.[7]

Determination of Melting Point

The melting point is determined using the United States Pharmacopeia (USP) <741> method for Class Ia substances.[4][8]

Apparatus:

-

Capillary melting point apparatus

-

USP-compatible capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

-

Certified reference standards

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from about 5°C below the expected melting point.

-

Observation: The temperature at which the substance is first observed to collapse or shrink is recorded as the beginning of the melting range. The temperature at which the substance becomes a clear liquid is recorded as the end of the melting range.[9]

Determination of pKa

The acid dissociation constant (pKa) is determined by potentiometric titration.

Apparatus:

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or a burette

-

Magnetic stirrer

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M)

Procedure:

-

Sample Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water. The solution is maintained at a constant ionic strength using a background electrolyte such as 0.15 M potassium chloride.[10]

-

Titration: The solution is titrated with a standardized solution of sodium hydroxide. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which can be identified using the first or second derivative of the titration data.[11][12]

Determination of Solubility

The solubility of this compound hydrochloride is determined using the shake-flask method.[13][14]

Apparatus:

-

Shaking incubator or a constant temperature water bath with a shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flasks are agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound hydrochloride is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14][15]

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound hydrochloride. The information and protocols presented herein are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. The well-defined chemical and physical characteristics, coupled with its established mechanism of action as a prodrug, underscore its continued importance in antibacterial therapy.

References

- 1. Development and Application of a Validated HPLC Method for the Determination of this compound Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. uspbpep.com [uspbpep.com]

- 5. This compound HCl产品说明书 [selleck.cn]

- 6. CN112625071A - Synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 7. CN100368419C - Industrial production process of palmitate of clindamycin hydrochloride - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. thinksrs.com [thinksrs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 12. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

An In-depth Technical Guide to the Mechanism of Action of Clindamycin Palmitate on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177), a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy is derived from its specific interaction with the 50S subunit of the bacterial ribosome, leading to the cessation of peptide chain elongation. This technical guide provides a comprehensive examination of the molecular mechanisms underlying clindamycin's activity. It delves into its binding dynamics within the peptidyl transferase center, its inhibitory actions on crucial ribosomal functions, and the molecular basis of bacterial resistance. Quantitative data from various studies are summarized in structured tables, detailed methodologies for key experimental protocols are provided, and the intricate molecular interactions and experimental workflows are visualized through diagrams generated using Graphviz (DOT language).

Core Mechanism of Action: Inhibition of Protein Synthesis

Clindamycin palmitate is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, clindamycin.[1][2] Clindamycin exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1] Specifically, clindamycin binds to the 23S rRNA component of the large 50S ribosomal subunit.[3] This binding event occurs within the peptidyl transferase center (PTC), the catalytic core responsible for the formation of peptide bonds between amino acids.[4] By occupying this critical site, clindamycin sterically hinders the correct positioning of the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA), thereby inhibiting the elongation of the nascent polypeptide chain.[4][5]

The interaction of clindamycin with the ribosome is a dynamic, two-step process.[6][7] Initially, clindamycin engages in a competitive interaction with the A-site of the translating ribosome, forming an initial, transient encounter complex (CI).[6][7] This is followed by a slower isomerization to a more stable and tighter complex, designated CI, where the drug is positioned in close proximity to the P-site.[6][7] While the initial binding significantly impedes protein synthesis, the formation of the CI complex does not completely abolish peptidyl transferase activity but rather permits peptide bond formation at a significantly reduced rate.[6][7]

The Clindamycin Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the clindamycin binding pocket within the PTC.[8][9] Clindamycin interacts with a specific set of nucleotides in domain V of the 23S rRNA, a region that is highly conserved across bacterial species.[4]

Key nucleotide interactions include:

-

A2058 and A2059: These nucleotides are located at the entrance of the nascent peptide exit tunnel and are protected by clindamycin in both the CI and C*I complexes.[7][10]

-

A2451: This A-site nucleotide is protected by clindamycin in the initial CI complex.[7][10]

-

G2505: This P-site nucleotide is strongly protected by clindamycin in the isomerized C*I complex.[7][10]

-

A2602: Another A-site nucleotide that is protected in the CI complex.[7]

The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the drug molecule and the rRNA bases.[5] The overlapping nature of the clindamycin binding site with those of macrolides and streptogramin B antibiotics provides the molecular basis for the observed cross-resistance between these drug classes.[3][11]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of clindamycin with the bacterial ribosome and its inhibitory activity.

Table 1: Ribosome Binding and Inhibition Constants

| Parameter | Value | Organism/System | Reference(s) |

| Dissociation Constant (Kdiss) | 8 µM | Escherichia coli ribosomes | [12][13] |

| Inhibition of Peptidyl Transferase | |||

| IC50/Ki | Not explicitly defined as a simple competitive inhibition; acts via a two-step mechanism. | Escherichia coli cell-free system | [6][7] |

Table 2: Minimum Inhibitory Concentrations (MIC) for Susceptible Organisms

| Organism | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | ≤ 0.5 | [14] |

| Streptococcus pneumoniae | ≤ 0.25 | [4] |

| Streptococcus pyogenes | ≤ 0.25 | [4] |

| Anaerobic bacteria | ≤ 2 | [4] |

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Clindamycin Action

Caption: Clindamycin's two-step binding to the PTC of the 50S ribosomal subunit.

Experimental Workflow: Chemical Footprinting

Caption: Workflow for identifying clindamycin's binding site via chemical footprinting.

Experimental Protocols

Ribosome Binding Assay (Chemical Footprinting)

Objective: To identify the specific 23S rRNA nucleotides that are protected by clindamycin upon binding to the ribosome, thereby mapping its binding site.

Principle: Chemical probes, such as dimethyl sulfate (B86663) (DMS) and kethoxal (B1673598), modify accessible rRNA bases. When clindamycin is bound, it sterically shields certain bases from modification. These protected sites are subsequently identified by primer extension analysis, where reverse transcriptase terminates at the modified bases.

Detailed Methodology:

-

Preparation of Ribosomal Complexes:

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation and sucrose (B13894) gradient ultracentrifugation.[4]

-

Prepare translating ribosomal complexes by incubating purified 70S ribosomes with a specific mRNA template (e.g., poly(U)) and the appropriate tRNA (e.g., AcPhe-tRNA) in a suitable reaction buffer (e.g., 50 mM HEPES-KOH pH 7.2, 4.5 mM Mg(CH3COO)2, 150 mM NH4Cl, 5 mM DTT).[12]

-

-

Clindamycin Incubation:

-

For probing the initial encounter complex (CI), incubate the ribosomal complex with clindamycin (e.g., 55 µM) for a short duration (e.g., 1 second) at 37°C.[12]

-

For probing the isomerized, tighter complex (C*I), pre-incubate the ribosomal complex with clindamycin for a longer period (e.g., 1 minute) at 37°C.[12]

-

-

Chemical Modification:

-

Add the chemical probe (DMS for adenines and cytosines, or kethoxal for guanines) to the reaction mixture and incubate for a defined period to allow for base modification.[4]

-

Quench the reaction by adding a suitable stopping solution.

-

-

rRNA Extraction and Primer Extension:

-

Extract the total rRNA from the ribosomal complexes using phenol-chloroform extraction followed by ethanol (B145695) precipitation.[4]

-

Anneal a radiolabeled or fluorescently-labeled DNA primer to a region of the 23S rRNA downstream of the expected binding site.

-

Perform reverse transcription using reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it encounters a modified base, at which point it will terminate.[4]

-

-

Analysis:

-

Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer.[4]

-

Visualize the bands using autoradiography or fluorescence imaging.

-

Identify the positions where reverse transcriptase has terminated, indicating a modified nucleotide.

-

Compare the modification patterns in the presence and absence of clindamycin to identify the nucleotides that are protected from modification by the bound drug.[4]

-

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of clindamycin on protein synthesis in a cell-free system.

Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a radiolabeled protein). The amount of protein synthesized in the presence of varying concentrations of clindamycin is measured to determine the IC50 value.

Detailed Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract) or a purified reconstituted system (PURE system), a DNA template encoding a reporter gene, and a mixture of amino acids.[4][6]

-

For detection, include a radiolabeled amino acid (e.g., [³⁵S]-methionine) or set up the system for luminescence or fluorescence detection.[4]

-

-

Clindamycin Addition:

-

Add a range of concentrations of clindamycin to the reaction mixtures. Include a no-drug control and a positive control inhibitor.[4]

-

-

Incubation:

-

Incubate the reactions at 37°C for a sufficient time to allow for protein synthesis (e.g., 30-60 minutes).[4]

-

-

Detection of Protein Synthesis:

-

Radiolabeling: Precipitate the synthesized proteins with trichloroacetic acid (TCA), collect them on a filter, and quantify the incorporated radioactivity using a scintillation counter.[4]

-

Luminescence/Fluorescence: Measure the light output or fluorescence intensity using a luminometer or fluorometer, respectively.[4]

-

-

Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the logarithm of the clindamycin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of clindamycin that inhibits protein synthesis by 50%.

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Clindamycin Complex

Objective: To obtain a high-resolution three-dimensional structure of clindamycin bound to the bacterial ribosome to visualize the precise molecular interactions.

Principle: Cryo-EM involves flash-freezing purified ribosome-clindamycin complexes in a thin layer of vitreous ice and imaging them with a transmission electron microscope. Computational analysis of thousands of single-particle images allows for the reconstruction of a high-resolution 3D map of the complex.

Detailed Methodology:

-

Sample Preparation:

-

Grid Preparation and Vitrification:

-

Apply a small volume (e.g., 3-4 µL) of the ribosome-clindamycin complex solution to an EM grid.[1]

-

Blot away excess liquid to create a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, preserving the native structure of the complex in a non-crystalline state.[1]

-

-

Data Collection:

-

Image Processing and 3D Reconstruction:

-

Use specialized software (e.g., RELION) to perform single-particle analysis.[1]

-

Pick individual particle images from the micrographs.

-

Align and classify the particle images to group similar views and generate 2D class averages.

-

Reconstruct a 3D map of the ribosome-clindamycin complex from the 2D class averages.[1]

-

-

Model Building and Refinement:

-

Fit an atomic model of the ribosome into the generated cryo-EM density map.[1]

-

Identify the non-ribosomal density corresponding to the bound clindamycin molecule.

-

Build and refine the atomic model of clindamycin and the surrounding rRNA nucleotides to fit the density map, revealing the precise molecular interactions, including hydrogen bonds and van der Waals contacts.[1]

-

Mechanisms of Resistance

Bacterial resistance to clindamycin primarily arises from modifications at or near its ribosomal binding site. The most common mechanisms include:

-

Target Site Modification: Methylation of specific adenine (B156593) residues, most notably A2058, in the 23S rRNA by Erm (erythromycin ribosome methylase) enzymes. This modification sterically hinders the binding of clindamycin, as well as macrolides and streptogramin B antibiotics, leading to the MLSB resistance phenotype.

-

rRNA Mutations: Point mutations in the 23S rRNA gene at nucleotides corresponding to the clindamycin binding site (e.g., A2058G) can reduce the binding affinity of the drug.

-

Active Efflux: While less common, some bacteria possess efflux pumps that can actively transport clindamycin out of the cell, reducing its intracellular concentration.

Conclusion

Clindamycin remains a clinically important antibiotic due to its well-defined mechanism of action against a range of bacterial pathogens. Its ability to bind with high affinity to a critical functional center of the bacterial ribosome underscores the power of targeting fundamental cellular processes for antimicrobial therapy. A thorough understanding of its molecular interactions, the kinetics of its two-step binding mechanism, and the molecular basis of resistance is crucial for its continued effective use and for the rational design of novel ribosome-targeting antibiotics that can overcome existing resistance challenges. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of clindamycin and the development of next-generation protein synthesis inhibitors.

References

- 1. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Antibiotic inhibitors of the peptidyl transferase center. 1. Clindamycin as a composite analogue of the transfer RNA fragments L-Pro-Met and the D-ribosyl ring of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamopen.com [benthamopen.com]

- 10. In vitro assays elucidate peculiar kinetics of clindamycin action against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro activity of clindamycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

A Technical Guide to the Aqueous Solubility and Micelle Formation of Clindamycin Palmitate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of clindamycin (B1669177) palmitate hydrochloride in aqueous solutions, with a specific focus on its solubility and capacity for micelle formation. Clindamycin palmitate hydrochloride is a water-soluble ester prodrug of the lincosamide antibiotic clindamycin.[1][2][3] Its amphiphilic structure, comprising a hydrophilic clindamycin moiety and a lipophilic palmitate chain, imparts surfactant-like properties, leading to self-aggregation into micelles above a certain concentration.[4][5] Understanding these characteristics is critical for the formulation, delivery, and bioavailability of this important therapeutic agent. This guide consolidates quantitative data, details established experimental protocols for property determination, and provides visual workflows to aid in research and development.

Aqueous Solubility

This compound hydrochloride is characterized as a water-soluble salt.[1][6] This solubility is a crucial attribute for its formulation as an oral suspension for pediatric use.[2] The ester itself is designed to be tasteless, and upon oral administration, it undergoes rapid in vivo hydrolysis to release the active clindamycin antibiotic.[2][7][8]

Quantitative Solubility Data

The solubility of this compound hydrochloride has been reported in various solvents. While it is readily soluble in water, specific quantitative values from peer-reviewed studies are sparse. However, supplier datasheets provide valuable reference points for solubility in common laboratory solvents.

| Solvent | Reported Solubility (at 25°C) | Molar Equivalent | Source(s) |

| Water | 100 mg/mL | ~142.88 mM | [6] |

| DMSO | 100 mg/mL - 140 mg/mL | ~142.88 mM - 200.04 mM | [6][9] |

| Ethanol | 30 mg/mL - 100 mg/mL | ~42.86 mM - 142.88 mM | [6][7] |

Note: The actual solubility may vary slightly between different batches and experimental conditions.[6]

Factors Influencing Solubility

Several factors can influence the equilibrium solubility of this compound hydrochloride:

-

Temperature: Solubility is generally temperature-dependent. For biopharmaceutical classification, experiments are typically conducted at 37 ± 1 °C to simulate physiological conditions.[10]

-

pH: As a hydrochloride salt, the pH of the aqueous medium can affect the ionization state and thus the solubility. The World Health Organization (WHO) recommends determining the pH-solubility profile across a physiological range of pH 1.2 to 6.8.[10]

-

Ionic Strength: Solutions of this compound hydrochloride are sensitive to the presence of other ions. The addition of salts can lead to the salting out of the unprotonated base, causing the formation of oily droplets and reducing aqueous solubility.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the WHO.[11][12]

Objective: To determine the saturation concentration of this compound hydrochloride in a specific aqueous medium at a constant temperature.

Materials:

-

This compound Hydrochloride powder

-

Calibrated analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Appropriate aqueous media (e.g., buffers at pH 1.2, 4.5, 6.8)[13]

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

-

Preparation: Prepare the desired aqueous buffer and bring it to the target temperature (e.g., 37 °C).[13]

-

Addition of Solute: Add an excess amount of this compound hydrochloride powder to a known volume of the temperature-equilibrated buffer in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in the thermostatically controlled shaker and agitate at a constant speed. The system must be agitated for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[13][14] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration reaches a plateau.[13]

-

Phase Separation: After equilibration, allow the suspension to settle.[11] Carefully withdraw a sample from the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Dilute the clear, saturated solution as necessary and analyze the concentration of the dissolved drug using a pre-validated analytical method.

-

pH Verification: The pH of the final saturated solution should be measured to ensure it has not significantly deviated from the initial buffer pH.[13]

Visualization: Workflow for Equilibrium Solubility Determination

Micelle Formation

The amphiphilic nature of this compound hydrochloride drives its self-assembly in aqueous solution into aggregates known as micelles.[4][5] This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the molecules exist primarily as individual monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, where the hydrophobic palmitate tails form a core, shielded from the water by a shell of the hydrophilic clindamycin heads. This phenomenon is a key characteristic of surfactants.

Visualization: Process of Micelle Formation

Critical Micelle Concentration (CMC) Data

The CMC is a fundamental parameter that indicates the concentration required for a surfactant to begin forming micelles. For this compound hydrochloride, this value has been experimentally determined.

| Parameter | Value (in aqueous solution) | Source(s) |

| CMC | 2.2 x 10⁻³ M | [4] |

Note: The CMC can be influenced by temperature, pressure, and the presence of electrolytes.[15]

Experimental Protocol: CMC Determination by Surface Tension

Measuring the change in surface tension with concentration is a classic and highly reliable method for determining the CMC of surfactants.[16][17][18]

Objective: To identify the CMC by observing the abrupt change in the slope of the surface tension vs. log-concentration plot.

Materials:

-

This compound Hydrochloride

-

High-purity water

-

Precision analytical balance

-

Series of volumetric flasks

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)[19]

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride well above the expected CMC.

-

Serial Dilutions: Create a series of solutions of varying concentrations by serially diluting the stock solution. The concentration range should adequately span the region below and above the expected CMC.[17]

-

Surface Tension Measurement: For each solution, measure the surface tension using a calibrated tensiometer at a constant temperature. Ensure the instrument probe (ring or plate) is thoroughly cleaned between measurements.

-

Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[17]

-

CMC Determination: The resulting plot will typically show two linear regions.[18] Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant, forming a plateau.[16] The CMC is determined from the concentration at the intersection point of the two extrapolated linear portions of the plot.[17]

Visualization: Workflow for CMC Determination by Surface Tension

Alternative CMC Determination Methods

While surface tension is a primary method, other techniques are also widely used, each relying on a different physical property that changes at the CMC:[15][20]

-

Conductivity Method: Applicable to ionic surfactants like this compound HCl. A plot of conductivity versus concentration shows a change in slope at the CMC due to the lower mobility of micelles compared to free monomers.[17][20]

-

Spectroscopic Methods: These often involve using a probe (dye) whose spectral properties (UV-Vis absorbance or fluorescence) change upon partitioning into the hydrophobic micellar core.[19][21][22] A plot of the spectral property versus concentration reveals a breakpoint at the CMC.[23]

-

Light Scattering: The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates, allowing for CMC determination.[15]

Conclusion

This compound hydrochloride exhibits the classic dual characteristics of a soluble pharmaceutical salt and a micelle-forming surfactant. Its notable aqueous solubility is fundamental to its use in oral liquid formulations, while its ability to self-assemble into micelles at a critical concentration of 2.2 x 10⁻³ M is a direct consequence of its amphiphilic chemical structure. The standardized experimental protocols detailed in this guide, such as the shake-flask method for solubility and tensiometry for CMC, provide robust frameworks for the characterization of these properties. A thorough understanding and precise measurement of solubility and micellization are indispensable for scientists in the fields of drug formulation, delivery, and biopharmaceutics, ensuring the development of safe, stable, and effective medicinal products.

References

- 1. adooq.com [adooq.com]

- 2. This compound hydrochloride CAS#: 25507-04-4 [m.chemicalbook.com]

- 3. Identification, isolation and characterization of impurities of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dilute solution properties of clindamycin 2-palmitate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anomalous solution behavior of 2-palmitate esters of lincomycin and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound Hydrochloride for Oral Solution, USP [dailymed.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. justagriculture.in [justagriculture.in]

- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

The In Vitro Enigma: A Technical Guide to the Inactive Nature of Clindamycin Palmitate Hydrochloride

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the inherent in vitro inactivity of the prodrug clindamycin (B1669177) palmitate hydrochloride.

Core Principle: Clindamycin palmitate hydrochloride, a widely used ester prodrug of the lincosamide antibiotic clindamycin, is intrinsically inactive against bacteria in its native form. Its antibacterial efficacy is entirely dependent on in vivo enzymatic hydrolysis to release the active clindamycin base. This guide delves into the fundamental reasons for this inactivity, presenting available data, outlining key experimental protocols, and providing visual representations of the underlying mechanisms.

The Molecular Basis of Inactivity: A Prodrug Strategy

This compound hydrochloride is a testament to the power of prodrug design in pharmaceutical development. The conjugation of a palmitate ester to the clindamycin molecule significantly alters its physicochemical properties, most notably increasing its palatability for oral administration, particularly in pediatric populations. However, this structural modification sterically hinders the molecule from binding to its target: the 50S subunit of the bacterial ribosome.[1]

The active clindamycin molecule exerts its bacteriostatic effect by binding to the 23S RNA component of the 50S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis and halting peptide chain elongation.[2] The bulky palmitate group in this compound hydrochloride physically obstructs this critical interaction, rendering the prodrug devoid of any direct antibacterial activity.[1][3]

The Crucial Role of In Vivo Hydrolysis

The therapeutic utility of this compound hydrochloride is unlocked upon oral administration through rapid in vivo hydrolysis, primarily mediated by esterases present in the gastrointestinal tract and liver.[4][5] This enzymatic cleavage efficiently liberates the active clindamycin, which is then absorbed into the bloodstream to reach systemic concentrations exceeding the minimum inhibitory concentrations (MICs) for susceptible bacteria.[6][7]

Quantitative Analysis: In Vitro Susceptibility Data

The most direct evidence of the in vitro inactivity of this compound hydrochloride lies in the comparison of its Minimum Inhibitory Concentration (MIC) values with those of the active clindamycin hydrochloride. While specific comparative studies detailing the MIC of the palmitate ester are not extensively published due to its established inactivity, the scientific consensus is that its MIC would be exceedingly high, far beyond clinically achievable concentrations.[1] Standard in vitro susceptibility tests are therefore performed with clindamycin hydrochloride or after enzymatic conversion of the prodrugs.[1]

The following table summarizes the reported MIC values for active clindamycin against various clinically relevant bacterial strains. It is crucial to understand that these values are not achievable with this compound hydrochloride in a standard in vitro setting without prior hydrolysis.

| Bacterial Strain | Clindamycin Formulation | MIC (µg/mL) |

| Staphylococcus aureus | Clindamycin | 0.016 - >256 |

| Staphylococcus aureus | Clindamycin | 0.1 |

| Streptococcus faecalis | Clindamycin Hydrochloride | 0.48 ± 0.01 |

| Bacillus cereus | Clindamycin Hydrochloride | 1.95 ± 0.04 |

| Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[1] |

Experimental Protocols

To experimentally demonstrate the in vitro inactivity of this compound hydrochloride and the requirement of hydrolysis for its antibacterial effect, a two-stage experimental workflow is necessary.

Protocol for In Vitro Enzymatic Hydrolysis of this compound Hydrochloride

This protocol provides a general framework for the enzymatic hydrolysis of this compound hydrochloride to generate active clindamycin for subsequent in vitro testing.

Materials:

-

This compound Hydrochloride

-

Porcine Liver Esterase (PLE) or other suitable esterase

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

Method for quenching the reaction (e.g., addition of a strong acid or organic solvent)

-

Analytical method to confirm hydrolysis (e.g., HPLC, LC-MS)

Procedure:

-

Prepare Substrate Solution: Dissolve a known concentration of this compound hydrochloride in PBS.

-

Prepare Enzyme Solution: Prepare a solution of porcine liver esterase in PBS at a suitable concentration.

-

Initiate Hydrolysis: Mix the substrate and enzyme solutions in a reaction vessel.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1, 2, 4, 8 hours) with gentle agitation.

-

Reaction Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench the enzymatic reaction.

-

Analysis: Analyze the samples using a validated analytical method to quantify the concentration of both this compound hydrochloride and the released clindamycin.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The following is a standard broth microdilution protocol to determine the MIC of the hydrolyzed and unhydrolyzed this compound hydrochloride.

Materials:

-

Hydrolyzed clindamycin solution (from the protocol above)

-

Unhydrolyzed this compound hydrochloride solution

-

Clindamycin hydrochloride standard solution

-

Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the hydrolyzed clindamycin solution, unhydrolyzed this compound hydrochloride solution, and the clindamycin hydrochloride standard in CAMHB in separate 96-well plates.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Process and Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Conversion of inactive this compound HCl to its active form.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Mechanism of action of active clindamycin.

Conclusion

The in vitro inactivity of this compound hydrochloride is a deliberate and essential feature of its design as a prodrug. Understanding this principle is fundamental for the accurate interpretation of preclinical data and for the rational design of in vitro experiments. The lack of direct antibacterial activity underscores the necessity of enzymatic hydrolysis for its therapeutic effect, a process that occurs efficiently in vivo. For drug development professionals, this case highlights the importance of considering metabolic activation when evaluating the potential of ester prodrugs. Researchers and scientists conducting in vitro studies must account for this inactive nature and incorporate a hydrolysis step to obtain meaningful data on the antibacterial efficacy of clindamycin derived from its palmitate ester.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112625071A - Synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptococcal Pharyngitis Therapy: Comparison of this compound and Potassium Phenoxymethyl Penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptococcal pharyngitis therapy: comparison of this compound and potassium phenoxymethyl penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Clindamycin Palmitate in the Liver: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) palmitate, a widely prescribed lincosamide antibiotic, serves as a prodrug to enhance the oral bioavailability of its active form, clindamycin. The therapeutic efficacy of clindamycin palmitate is critically dependent on its metabolic activation and subsequent biotransformation within the human body, primarily in the liver. This technical guide provides a comprehensive overview of the metabolism of this compound in human liver microsomes (HLMs), synthesizing available data on the metabolic pathways, enzymatic contributors, and relevant experimental methodologies. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the in vitro evaluation of this important antibiotic.

Metabolic Pathways and Enzymatic Contributions

The metabolism of this compound in the liver is a two-step process. The first is the rapid hydrolysis of the palmitate ester to release the active clindamycin. This is followed by the cytochrome P450 (CYP) mediated oxidation of clindamycin.

Step 1: Hydrolysis of this compound

This compound is designed as a prodrug to be inactive in its ester form and requires hydrolysis to become therapeutically active. This conversion is catalyzed by carboxylesterases present in the liver and gastrointestinal tract.[1] Human liver microsomes are rich in two major carboxylesterase isoforms, hCE1 and hCE2.[2] Considering the structure of this compound, which possesses a large acyl group (palmitate), it is predominantly hydrolyzed by human carboxylesterase 1 (hCE1), as hCE1 preferentially hydrolyzes substrates with bulky acyl moieties and smaller alcohol groups.[3] In contrast, hCE2 favors substrates with small acyl groups and larger alcohol components.[3][4]

Step 2: Metabolism of Clindamycin

Once formed, clindamycin undergoes phase I metabolism primarily mediated by the cytochrome P450 system in human liver microsomes. The major metabolic pathways are S-oxidation and N-demethylation.

-

S-Oxidation: The principal metabolic route for clindamycin is oxidation to clindamycin sulfoxide (B87167).[4][5] This reaction is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5.[6][7][8] Studies have shown that the formation of clindamycin sulfoxide in HLMs correlates well with CYP3A4 activity and is significantly inhibited by the specific CYP3A4 inhibitor, ketoconazole.[5] Flavin-containing monooxygenases (FMOs) do not appear to play a significant role in the S-oxidation of clindamycin.[5]

-

N-Demethylation: A secondary metabolic pathway for clindamycin is N-demethylation, which results in the formation of N-desmethylclindamycin.[6][7] This reaction is also mediated by CYP3A4 and to a lesser extent, CYP3A5.[8][9]

Quantitative Data on this compound Metabolism

| Metabolic Step | Enzyme(s) | Metabolite(s) | Contribution | Km | Vmax |

| Hydrolysis | Carboxylesterases (likely hCE1) | Clindamycin | - | Not Reported | Not Reported |

| S-Oxidation | CYP3A4, CYP3A5 | Clindamycin Sulfoxide | Major (>90%)[9] | Not Reported | Not Reported |

| N-Demethylation | CYP3A4, CYP3A5 | N-desmethylclindamycin | Minor (<10%)[9] | Not Reported | Not Reported |

Experimental Protocols

The following are representative protocols for studying the metabolism of this compound in human liver microsomes, based on established methodologies for in vitro drug metabolism assays.[10][11][12]

Protocol 1: Determination of this compound Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound to clindamycin in human liver microsomes.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing pooled HLMs (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the HLM master mix at 37°C for 5 minutes. Initiate the reaction by adding this compound (final concentration, e.g., 1, 5, 10, 25, 50 µM) to the master mix.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Time Point Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (1:2 v/v) with an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of clindamycin using a validated LC-MS/MS method.

Protocol 2: Characterization of Clindamycin Metabolism by CYP3A4/5

Objective: To determine the kinetics of clindamycin sulfoxide and N-desmethylclindamycin formation from clindamycin in human liver microsomes.

Materials:

-

Clindamycin hydrochloride

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing pooled HLMs (final concentration 0.2 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM MgCl₂.

-

Pre-incubation: Pre-incubate the master mix with varying concentrations of clindamycin (e.g., 1-200 µM) for 5 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined linear time (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile (1:2 v/v) containing an internal standard.

-

Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the formation of clindamycin sulfoxide and N-desmethylclindamycin using a validated LC-MS/MS method.

-

Enzyme Kinetics Calculation: Determine the Km and Vmax values by fitting the metabolite formation rates versus substrate concentrations to the Michaelis-Menten equation.

Analytical Method: LC-MS/MS for Clindamycin and its Metabolites

A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of clindamycin and its metabolites in the microsomal matrix.[1][13][14]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Visualizing the Metabolic Landscape

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its study in human liver microsomes.

Conclusion

The metabolism of this compound in human liver microsomes is a sequential process initiated by rapid, carboxylesterase-mediated hydrolysis to the active clindamycin, followed by CYP3A4- and CYP3A5-dependent oxidation to clindamycin sulfoxide and N-desmethylclindamycin. While a qualitative understanding of this metabolic pathway is well-established, a notable gap exists in the public domain regarding the specific enzyme kinetics. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to quantitatively investigate the metabolism of this compound and similar ester prodrugs. Such studies are essential for a comprehensive understanding of the drug's pharmacokinetics and for predicting potential drug-drug interactions, thereby contributing to the safer and more effective use of this important antibiotic.

References

- 1. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases and their role in xenobiotic and endobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of human liver microsomes-catalyzed hydrolysis rate of ester prodrugs of MENT by comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Clindamycin Palmitate: A Technical Guide to its Antimicrobial Spectrum of Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin (B1669177), a lincosamide antibiotic, serves as a critical therapeutic agent, particularly for infections caused by Gram-positive aerobes and a wide array of anaerobic bacteria. This guide provides a comprehensive overview of the antimicrobial spectrum of clindamycin palmitate, the orally administered prodrug which is rapidly hydrolyzed in vivo to its active form, clindamycin. Detailed herein are its mechanism of action, spectrum of activity supported by quantitative susceptibility data, prevalent resistance mechanisms, and standardized experimental protocols for in vitro susceptibility testing. This document is intended to be a technical resource, presenting data and methodologies to support research and development activities.

Mechanism of Action

Clindamycin exerts its antimicrobial effect, which is primarily bacteriostatic, by inhibiting bacterial protein synthesis.[1] At higher concentrations, it may exhibit bactericidal activity against highly susceptible organisms.[2][3] The mechanism involves reversible binding to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[2][4] This binding event interferes with the translocation step of protein synthesis, specifically blocking the movement of the peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the peptide chain.[3] The binding site for clindamycin overlaps with that of macrolides, lincosamides, and streptogramin B antibiotics, which is the basis for potential cross-resistance.[5]

Caption: Mechanism of action of clindamycin on the bacterial 50S ribosomal subunit.

Antimicrobial Spectrum of Activity

Clindamycin is effective against a broad range of Gram-positive bacteria and both Gram-positive and Gram-negative anaerobic bacteria. It is notably inactive against most aerobic Gram-negative bacilli and Enterococcus species.[2]

Gram-Positive Aerobes

Clindamycin demonstrates good activity against Staphylococcus aureus (including some community-acquired methicillin-resistant S. aureus [CA-MRSA] strains), Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and viridans group streptococci.[2][6]

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 2709 | ≤0.25 | 0.5 |

| Streptococcus pneumoniae | 195 | -- | >256 (for ermB+) |

| Streptococcus pyogenes | 4 | 0.06 | -- |

| Viridans group streptococci | 1152 | -- | -- |

| Note: MIC data can vary significantly based on geographic location and the time period of the study due to evolving resistance patterns. |

Anaerobic Bacteria

Clindamycin has historically been a key agent for treating anaerobic infections. It is active against many anaerobic Gram-negative rods, such as Bacteroides species (though resistance is increasing), Prevotella species, and Fusobacterium species.[7] It also covers anaerobic Gram-positive cocci (e.g., Peptostreptococcus species) and spore-forming rods like Clostridium perfringens.[2]

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Bacteroides fragilis group | -- | -- | -- |

| Gram-positive anaerobes | -- | -- | -- |

| Note: Comprehensive recent MIC data for a wide range of anaerobes is highly variable and region-dependent. |

Other Organisms

Topical clindamycin is widely used to treat Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne vulgaris.[6] However, resistance rates are rising.[8][9] Clindamycin, often in combination with other agents, is also used to treat certain protozoal infections like malaria (Plasmodium falciparum), babesiosis, and toxoplasmosis.[1]

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cutibacterium acnes | 36 | <2 | -- |

| Note: Resistance breakpoints for C. acnes can vary, with some studies defining resistance at a MIC >2 µg/mL.[10] |

Mechanisms of Resistance

Bacterial resistance to clindamycin is a growing clinical concern. The primary mechanisms include target site modification, active drug efflux, and, less commonly, enzymatic inactivation.

Target Site Modification (MLSB Resistance)

The most common resistance mechanism is the modification of the ribosomal target site, which confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[11] This is mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate an adenine (B156593) residue on the 23S rRNA.[11][12] This methylation reduces the binding affinity of clindamycin to the ribosome.

-

Constitutive MLSB (cMLSB): The erm gene is continuously expressed, leading to high-level resistance to both erythromycin (B1671065) and clindamycin.[10][12]

-

Inducible MLSB (iMLSB): The erm gene is present but its expression is induced by the presence of a macrolide, such as erythromycin.[11] In the absence of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to therapeutic failure if not properly identified.[13]

Active Efflux

Efflux pumps can actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target. In staphylococci, the msrA gene encodes an efflux pump that confers resistance to macrolides and streptogramin B but not typically to clindamycin itself (MSB phenotype).[13] However, other efflux systems, such as those encoded by lsa genes, have been reported to confer resistance to lincosamides.[11]

Enzymatic Inactivation

A less frequent mechanism involves the enzymatic inactivation of the antibiotic. Certain bacteria may possess enzymes, such as lincosamide nucleotidyltransferases (Lin enzymes), that modify and inactivate clindamycin.[14]

Caption: Primary mechanisms of bacterial resistance to clindamycin.

Experimental Protocols

The determination of clindamycin's in vitro activity is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as described by the Clinical and Laboratory Standards Institute (CLSI).[5][15]

Broth Microdilution for Aerobic Bacteria (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of clindamycin in a liquid growth medium.

Materials:

-

Clindamycin analytical standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL in the final well)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Clindamycin Dilutions: Prepare a stock solution of clindamycin. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate containing the clindamycin dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for Anaerobic Bacteria (CLSI M11)

This is the reference method for susceptibility testing of anaerobic bacteria.[1][3]

Materials:

-

Clindamycin analytical standard powder

-

Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Multipoint replicator (optional)

-

Anaerobic incubation system (e.g., anaerobic chamber or jar)

Procedure:

-

Preparation of Agar Plates: Prepare a series of molten, supplemented Brucella agar aliquots. Add appropriate volumes of a stock clindamycin solution to each aliquot to create a range of two-fold dilution concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Grow the anaerobic bacteria on an appropriate medium. Prepare a suspension of the growth in a suitable broth to match a 0.5 McFarland turbidity standard.

-

Inoculation: Spot-inoculate the surface of each clindamycin-containing agar plate (and a growth control plate with no antibiotic) with the standardized bacterial suspension (final inoculum of ~10⁵ CFU per spot).

-

Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 42-48 hours.

-

Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits growth, or allows for only a faint haze or a single colony.

Caption: Generalized workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound remains a valuable antibiotic with a well-defined spectrum of activity against Gram-positive aerobes and anaerobic bacteria. Its utility is predicated on its mechanism of inhibiting bacterial protein synthesis. However, the emergence of resistance, primarily through target site modification, necessitates continuous surveillance and accurate susceptibility testing. The standardized protocols outlined by CLSI are essential for generating reliable and comparable data to guide clinical use and inform ongoing drug development efforts. Researchers and drug development professionals should consider regional resistance patterns and employ these rigorous methodologies in their evaluations of clindamycin and novel antimicrobial agents.

References

- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 2. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Clindamycin-resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Increased frequency of clindamycin-resistant Cutibacterium acnes strains isolated from Japanese patients with acne vulgaris caused by the prevalence of exogenous resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Use of Clindamycin Disks To Detect Macrolide Resistance Mediated by ermB and mefE in Streptococcus pneumoniae Isolates from Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. webstore.ansi.org [webstore.ansi.org]

Methodological & Application

Application Note: HPLC-UV Assay for Clindamycin Palmitate Hydrochloride

Introduction

Clindamycin (B1669177) palmitate hydrochloride is a palmitic acid ester of the semi-synthetic antibiotic clindamycin. It is a prodrug that is hydrolyzed in vivo to the active clindamycin. Accurate and reliable analytical methods are crucial for the quality control of clindamycin palmitate hydrochloride in both bulk drug substance and finished pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the assay of this compound hydrochloride. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized for this analysis. The following tables summarize different validated chromatographic conditions for the determination of this compound hydrochloride.

Table 1: HPLC System and Chromatographic Conditions (Method 1)

| Parameter | Value |

| Stationary Phase | XTerra RP18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.5% Triethylamine (B128534) in water:methanol (1:9 v/v), pH adjusted to 5.0 with orthophosphoric acid |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| UV Detection | 210 nm |

Table 2: HPLC System and Chromatographic Conditions (Method 2)

| Parameter | Value |

| Stationary Phase | Phenomenex Zorbax (Luna) cyano, 150 x 4.6 mm, 5 µm with a cyano guard cartridge |

| Mobile Phase | 5 mM Potassium phosphate (B84403) buffer (pH 3.0):acetonitrile:tetrahydrofuran (B95107) (20:75:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | Not Specified |

| Column Temperature | Ambient |

| UV Detection | 210 nm |

Source:[4]

Preparation of Solutions

Mobile Phase Preparation (Method 1): To prepare 1000 mL of the mobile phase, dissolve 5 mL of triethylamine in a mixture of 100 mL of water and 900 mL of methanol. Adjust the pH to 5.00 ± 0.05 using a 50% v/v solution of orthophosphoric acid in water.[1] This mobile phase can also be used as the diluent for standard and sample preparations.[1]

Mobile Phase Preparation (Method 2): Prepare a 5 mM potassium phosphate buffer and adjust the pH to 3.0. The mobile phase consists of this buffer, acetonitrile, and tetrahydrofuran in a ratio of 20:75:5 by volume.[4]

Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP this compound Hydrochloride Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 10 mg/mL).[4]

Calibration Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 15, 25, 50, 100, 250, 375, and 500 µg/mL).[4]

Sample Preparation (from Oral Solution): For commercially available oral solutions, a sample preparation step is required. For a 75 mg/5 ml oral solution, forced degradation studies can be performed to demonstrate specificity.[2][3] For potency measurements, the oral solution can be diluted with the mobile phase to fall within the calibration range (e.g., 125, 250, and 500 µg/mL).[4] The resulting solution should be filtered through a 0.20 µm nylon filter before injection.[4]

Method Validation Summary

The described HPLC-UV methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation characteristics addressed include:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies, where the drug substance is exposed to acid, base, oxidation, heat, humidity, and light.[1][2][3] The method should be able to separate the main peak from any degradation products.[1][2]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response (r > 0.99) is typically observed over a specified range.[5]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of less than 2.0%.[4]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests to ensure it is performing adequately. Six replicate injections of a system suitability standard solution are typically performed.[4]

Table 3: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria |

| Relative Standard Deviation (RSD) for Peak Area | < 2.0% |

| Theoretical Plates (per column) | > 2000 |

| USP Tailing Factor | < 2.0 |

| Resolution (between CPH and related substances like lincomycin) | > 1.5 |

Source:[4]

Visualizations

Caption: Experimental workflow for HPLC-UV analysis of this compound Hydrochloride.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scilit.com [scilit.com]

- 4. Development and Application of a Validated HPLC Method for the Determination of this compound Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Research Formulation of Clindamycin Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) palmitate hydrochloride is a water-soluble ester prodrug of the lincosamide antibiotic, clindamycin.[1][2] In its palmitated form, clindamycin is inactive in vitro.[1][2] Rapid hydrolysis by esterases in vivo is required to release the active clindamycin molecule, which then exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] This document provides detailed application notes and protocols for the proper formulation and use of clindamycin palmitate in in vitro research studies, with a critical focus on the enzymatic hydrolysis step necessary to activate the compound for antimicrobial susceptibility and cytotoxicity testing.

Data Presentation

Solubility of this compound Hydrochloride

For successful in vitro studies, appropriate solvent selection is critical. The solubility of this compound hydrochloride in various common laboratory solvents is summarized below.

| Solvent | Solubility | Reference |

| DMSO (Dimethyl Sulfoxide) | ≥ 2.08 mg/mL | [3] |

| Water | Water-soluble | [1] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

Antimicrobial Activity of Active Clindamycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for active clindamycin against various bacterial strains. It is crucial to note that these values are for the active form of the drug, and in vitro testing of this compound requires a hydrolysis step to achieve these results.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.25 (Susceptible) | [4] |

| Streptococcus pneumoniae | ≤0.5 (Susceptible) | [4] |